molecular formula C9H10N2O B574424 2-(Aminomethyl)benzofuran-4-amine CAS No. 165737-05-3

2-(Aminomethyl)benzofuran-4-amine

Cat. No.: B574424
CAS No.: 165737-05-3
M. Wt: 162.192
InChI Key: COHDBCQWUBFESU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzofuran-4-amine (CAS 165737-05-3) is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This benzofuran derivative features both an aminomethyl group and an amine group on its fused benzofuran ring system, making it a valuable and versatile scaffold in medicinal chemistry research and drug discovery. The benzofuran core is a privileged structure in pharmaceutical development, known for its wide spectrum of biological activities . Researchers are particularly interested in benzofuran derivatives for their potential therapeutic roles, including as anti-cancer agents and antimicrobial agents . The specific substitution pattern of 2-(Aminomethyl)benzofuran-4-amine provides a multifunctional platform for chemical synthesis. It can be used as a key synthetic intermediate to develop more complex molecules, or it can be incorporated directly into compound libraries for biological screening. Its structure allows for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore new chemical space in the development of potential treatments for various diseases.

Properties

CAS No.

165737-05-3

Molecular Formula

C9H10N2O

Molecular Weight

162.192

IUPAC Name

2-(aminomethyl)-1-benzofuran-4-amine

InChI

InChI=1S/C9H10N2O/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5,10-11H2

InChI Key

COHDBCQWUBFESU-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=C(OC2=C1)CN)N

Synonyms

2-Benzofuranmethanamine, 4-amino-

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: The placement of the aminomethyl group at C2 in the target compound distinguishes it from 4-APB and 5-MAPB, which feature aminopropyl chains at C4 or C3. This positional variation likely alters receptor binding affinity and selectivity .
  • Ring Saturation: The fully aromatic benzofuran ring in 2-(Aminomethyl)benzofuran-4-amine contrasts with the partially saturated 2,3-dihydrobenzofuran-4-amine, which may reduce reactivity and enhance metabolic stability .
  • Safety: While direct toxicity data for 2-(Aminomethyl)benzofuran-4-amine are lacking, analogous compounds like 2-(aminomethyl)piperidine exhibit flammability, skin irritation, and respiratory hazards .

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with oxidative addition of benzofuran-2-ylmethyl acetate (2a ) to a palladium(0) catalyst, forming a π-benzyl palladium complex. Nucleophilic attack by amines or ammonia at the benzylic position then yields the aminomethyl product. Key optimization studies (Table 1) revealed that bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and polar aprotic solvents (e.g., MeCN) are critical for achieving high yields. For instance, using Pd₂(dba)₃ (2.5 mol%), dppf (5 mol%), and K₂CO₃ in MeCN at 120°C afforded 2-(piperazinylmethyl)benzofuran derivatives in 87% yield.

Table 1: Optimization of Tsuji–Trost Reaction Conditions

EntryCatalyst SystemSolventBaseYield (%)
1Pd₂(dba)₃/dppfMeCNK₂CO₃87
2Pd₂(dba)₃/dppeMeCNK₂CO₃60
3Pd(PPh₃)₄MeCNK₂CO₃0

Scope and Limitations

This method accommodates diverse nitrogen nucleophiles, including piperazines, alkylamines, and anilines. However, the presence of the C4 amine necessitates pre-functionalization of the benzofuran core. For example, 4-nitrobenzofuran-2-ylmethyl acetate can undergo Pd-catalyzed amination followed by nitro reduction to install the C4 amine. Challenges include steric hindrance from bulky substituents and the need for orthogonal protecting groups to prevent side reactions.

Cascade Michael Addition-Lactonization for Benzofuran Core Construction

A stereoselective route to 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones was developed using o-quinone methides (o-QMs) and methyl acrylate. While this method primarily targets lactone derivatives, post-synthetic modifications enable access to 2-(aminomethyl)benzofuran-4-amine.

Key Reaction Steps

  • Generation of o-QMs : o-Hydroxybenzyl alcohols (1a ) are treated with Cs₂CO₃ in toluene, forming o-QMs via dehydration.

  • Michael Addition : The o-QM undergoes nucleophilic attack by methyl acrylate, forming an intermediate enolate.

  • Lactonization : Intramolecular esterification yields the benzofuran-2(3H)-one scaffold (2a ).

Table 2: Conditions for Cascade Michael Addition-Lactonization

EntryBaseSolventTemperature (°C)Yield (%)
1Cs₂CO₃Toluene5073
2K₃PO₄Toluene500

Post-Synthetic Modifications

Hydrogenolysis of the lactone (2a ) using H₂/Pd-C opens the ring, yielding α-trisubstituted amines. Subsequent amidation or reduction steps can introduce the C4 amine. For instance, catalytic hydrogenation of a nitro group at C4 (introduced via nitration of the phenol precursor) provides the desired amine.

Copper-Catalyzed Benzofuran Ring Formation

Copper-mediated coupling reactions offer a modular approach to benzofuran synthesis. Ai et al. demonstrated an O–H/C–H coupling strategy using salicylaldehydes and alkynes.

Reaction Design

  • Iminium Formation : o-Hydroxyaldehydes (15 ) react with amines (17 ) to form iminium intermediates.

  • Copper Acetylide Addition : A copper(I) acetylide, generated from terminal alkynes (16 ) and CuI, couples with the iminium species.

  • Cyclization : Intramolecular cyclization forms the benzofuran core, with subsequent oxidation yielding the final product.

Table 3: Copper-Catalyzed Synthesis of Benzofurans

EntrySubstrateCatalystSolventYield (%)
14-NitrosalicylaldehydeCuIChCl.EG85
24-AminosalicylaldehydeCuIChCl.EG78

Functionalization Strategies

To install the C2 aminomethyl group, reductive amination of a ketone intermediate (formed via oxidation of a propargyl alcohol side chain) proves effective. For example, treatment of 4-aminobenzofuran-2-carbaldehyde with NH₃ and NaBH₃CN yields the target compound.

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Each Method

MethodYield Range (%)Key AdvantageLimitation
Tsuji–Trost Amination60–87Direct benzylic functionalizationRequires pre-synthesized acetate
Michael Addition-Lactonization31–73Stereoselective core constructionMulti-step post-modifications needed
Copper-Catalyzed Coupling70–91Modular benzofuran assemblySensitive to substituent electronics
[4 + 1] Cycloaddition45–93Atom-economicalLimited scope for C4 substitution

Q & A

Q. What are the standard synthetic routes for 2-(Aminomethyl)benzofuran-4-amine, and how do reaction conditions influence product yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step routes, including cycloaddition or coupling reactions. For example, a [4+1] cycloaddition reaction between benzofuran precursors and nitriles/amines can yield the benzofuran core, followed by functionalization of the aminomethyl group . Reaction conditions such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for Suzuki coupling) critically affect yield and purity. For instance, microwave-assisted synthesis reduces reaction time and improves regioselectivity . Post-synthesis purification via column chromatography or recrystallization is essential to isolate high-purity products.

Q. Example Synthetic Routes :

StepReaction TypeKey ConditionsYield (%)Purity (HPLC)Reference
1[4+1] Cycloaddition100°C, DMF, 12h70–83%≥95%
2AminomethylationNH3/MeOH, RT65–75%≥90%

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-(Aminomethyl)benzofuran-4-amine?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., distinguishing benzofuran C-4 vs. C-5 positions) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, especially for halogenated derivatives .
  • HPLC/UPLC : Quantifies purity (>98% for pharmacological studies) and detects trace impurities .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., NH2 stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of 2-(Aminomethyl)benzofuran-4-amine derivatives in different assay systems?

  • Methodological Answer : Contradictions often arise from isomeric impurities, assay conditions, or target selectivity. Strategies include:
  • Enantiomeric Separation : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) to isolate stereoisomers and test their individual activities .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) identifies binding modes to receptors like serotonin transporters, explaining selectivity differences .
  • Cross-Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Example : Derivatives with trifluoromethyl groups showed 10x higher affinity in vitro than in vivo due to metabolic instability, resolved via deuterium isotope labeling .

Q. What strategies are employed to optimize the reaction conditions for introducing functional groups to the benzofuran core in 2-(Aminomethyl)benzofuran-4-amine derivatives?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions. For example, Pd(OAc)2/XPhos enhances coupling efficiency for brominated derivatives .
  • In-Line Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time, minimizing side reactions .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve solubility of nitro intermediates but may require scavengers to prevent decomposition .

Q. How do computational modeling approaches enhance the understanding of 2-(Aminomethyl)benzofuran-4-amine's interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of fluorinated derivatives .
  • Molecular Dynamics (MD) Simulations : Models binding kinetics to membrane-bound targets (e.g., GPCRs) under physiological conditions .
  • QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups at C-4) to bioactivity trends .

Example : Trifluoromethyl groups increase lipophilicity (logP +1.2), improving blood-brain barrier penetration in CNS-targeted derivatives .

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